2-(2-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine
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Overview
Description
2-(2-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring The presence of a trifluoromethyl group adds to its chemical uniqueness and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with 2-methylimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The imidazole and pyridine rings can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can engage in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or copper catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme studies. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its interaction with biological membranes and proteins. These interactions can modulate various biochemical pathways, making the compound valuable in research.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
- 2-(2-methyl-1H-imidazol-1-yl)acetic acid
- 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride
Uniqueness
Compared to similar compounds, 2-(2-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine stands out due to the presence of both the imidazole and pyridine rings, along with the trifluoromethyl group. This unique combination of functional groups provides distinct chemical properties and reactivity, making it a versatile compound in various research applications .
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c1-7-14-5-6-16(7)9-4-2-3-8(15-9)10(11,12)13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNLEIXQVHELJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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